molecular formula C16H14O3 B14341789 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 105438-05-9

3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione

Cat. No.: B14341789
CAS No.: 105438-05-9
M. Wt: 254.28 g/mol
InChI Key: BYNTXRQRPHPVQT-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound belonging to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring fused with a pyran ring, with ethyl and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several synthetic routes. One common method involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α,β-enones . Another approach is based on the 1,2-addition of hydroxynaphthazarins to α,β-enals . These reactions typically require acid-catalysis conditions and are carried out in solvents like ethanol with catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthopyrans with different functional groups.

Scientific Research Applications

3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s dihydropyran structural group is known to exhibit pronounced biological activity, including antioxidant and antimicrobial effects . It can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.

Properties

CAS No.

105438-05-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-ethyl-2-methyl-2H-benzo[g]chromene-5,10-dione

InChI

InChI=1S/C16H14O3/c1-3-10-8-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-9(10)2/h4-9H,3H2,1-2H3

InChI Key

BYNTXRQRPHPVQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1C

Origin of Product

United States

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